An In-depth Technical Guide to Ethyl 2-(quinolin-2-yl)acetate (CAS 5100-57-2)
An In-depth Technical Guide to Ethyl 2-(quinolin-2-yl)acetate (CAS 5100-57-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Ethyl 2-(quinolin-2-yl)acetate, a key building block in modern drug discovery.
Physicochemical Properties
Ethyl 2-(quinolin-2-yl)acetate is a quinoline derivative with the chemical formula C₁₃H₁₃NO₂. While some experimental data is available, other properties are predicted based on its structure.
| Property | Value | Source |
| CAS Number | 5100-57-2 | [1] |
| Molecular Formula | C₁₃H₁₃NO₂ | [1] |
| Molecular Weight | 215.25 g/mol | [1][2] |
| Physical State | Liquid | [2] |
| Boiling Point | 147-150 °C at 5 Torr | [3] |
| 160 °C at 3 Torr (lit.) | [2] | |
| Density | 1.156 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 4.18 ± 0.48 (Predicted) | [3] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic and Analytical Data (Predicted)
| Technique | Expected Features |
| ¹H NMR | Ethyl group: A triplet signal around 1.2-1.3 ppm (3H, -CH₃) and a quartet signal around 4.1-4.2 ppm (2H, -OCH₂-). Methylene bridge: A singlet signal for the -CH₂- group attached to the quinoline ring. Quinoline ring: A series of signals in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the quinoline scaffold. |
| ¹³C NMR | Ethyl group: Signals around 14 ppm (-CH₃) and 60-61 ppm (-OCH₂-). Ester carbonyl: A signal in the range of 170-175 ppm. Methylene bridge: A signal for the -CH₂- carbon. Quinoline ring: Multiple signals in the aromatic region (approximately 120-150 ppm). |
| Infrared (IR) Spectroscopy | A strong absorption band for the C=O (ester carbonyl) stretch, typically in the range of 1735-1750 cm⁻¹. C-O stretching bands between 1000-1300 cm⁻¹. Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ at m/z = 215. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) resulting in a fragment at m/z = 170, or the loss of the entire ethyl acetate moiety. |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of Ethyl 2-(quinolin-2-yl)acetate is not widely published. However, a plausible synthetic route can be inferred from general methods for the synthesis of quinoline derivatives. A common approach involves the reaction of a suitable quinoline precursor with an ethyl acetate synthon.
One potential synthetic pathway is the reaction of 2-(chloromethyl)quinoline with a source of ethyl acetate enolate or a related nucleophile. Alternatively, a more common route for analogous compounds involves the reaction of a quinoline derivative with ethyl chloroacetate in the presence of a base.
Below is a generalized, hypothetical experimental protocol based on common organic synthesis techniques for similar molecules.
Generalized Synthetic Protocol
-
Starting Material Preparation : Synthesis of a suitable 2-substituted quinoline precursor. This could involve established methods like the Doebner-von Miller reaction or the Friedländer synthesis.
-
Esterification/Alkylation : The quinoline precursor is reacted with an excess of ethyl chloroacetate in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition : A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the reaction mixture to facilitate the nucleophilic substitution.
-
Reaction Conditions : The mixture is typically stirred at an elevated temperature (e.g., 60-100 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification : Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure Ethyl 2-(quinolin-2-yl)acetate.
Biological Activity and Applications in Drug Discovery
While specific biological activities for Ethyl 2-(quinolin-2-yl)acetate itself are not extensively documented, its primary significance in the scientific community lies in its role as a Protein Degrader Building Block . This positions the compound as a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Role in PROTAC Technology
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest. A PROTAC molecule consists of three key components:
-
A ligand that binds to the target protein of interest (the "warhead").
-
A ligand that binds to an E3 ubiquitin ligase (the "anchor").
-
A chemical linker that connects the warhead and the anchor.
Ethyl 2-(quinolin-2-yl)acetate serves as a versatile scaffold or starting material for the elaboration of either the warhead, the linker, or potentially a component of the E3 ligase ligand, depending on the design of the final PROTAC molecule. The quinoline moiety is a common scaffold in medicinal chemistry and can be functionalized to bind to various protein targets.
Mechanism of Action of PROTACs
The mechanism by which PROTACs induce protein degradation is a catalytic cycle:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.
-
Proteasomal Degradation : The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.
-
Recycling : The PROTAC molecule is released and can induce the degradation of another target protein molecule.
Logical Integration of Ethyl 2-(quinolin-2-yl)acetate into a PROTAC
As a building block, Ethyl 2-(quinolin-2-yl)acetate can be chemically modified to be incorporated into a PROTAC structure. For instance, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a linker. The quinoline ring itself can be the protein-targeting moiety or be further functionalized.
Conclusion
Ethyl 2-(quinolin-2-yl)acetate (CAS 5100-57-2) is a valuable chemical intermediate with physicochemical properties that make it suitable for a range of organic transformations. Its primary importance in the current research landscape is its role as a versatile building block for the synthesis of PROTACs. The quinoline scaffold is a well-established pharmacophore, and its incorporation into protein-degrading molecules offers exciting possibilities for the development of novel therapeutics targeting a wide range of diseases. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in drug discovery and chemical biology.
